Methyl 2-(ethylamino)-4-(1h-pyrazol-1-yl)butanoate

Description

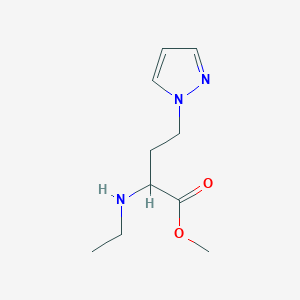

Methyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate (CAS: 1343743-31-6) is an ester derivative featuring a pyrazole ring, an ethylamino group, and a methyl ester moiety. Its molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 211.26 g/mol . Structural analysis reveals a butanoate backbone substituted at the 2-position with an ethylamino group and at the 4-position with a 1H-pyrazol-1-yl group. The ester functionality enhances its solubility in organic solvents, a critical property for industrial and laboratory applications.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

methyl 2-(ethylamino)-4-pyrazol-1-ylbutanoate |

InChI |

InChI=1S/C10H17N3O2/c1-3-11-9(10(14)15-2)5-8-13-7-4-6-12-13/h4,6-7,9,11H,3,5,8H2,1-2H3 |

InChI Key |

LXRQMJMQQFFCTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CCN1C=CC=N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate generally follows these key steps:

Alkylation of Pyrazole Derivative : The pyrazole ring is introduced via alkylation reactions where a pyrazole nucleus is linked to a suitable butanoate precursor. This step often uses a halogenated butanoate intermediate (e.g., 4-halobutanoate) that undergoes nucleophilic substitution by the pyrazole nitrogen.

Introduction of Ethylamino Group : The ethylamino group is typically introduced at the 2-position of the butanoate chain via amination reactions. This can be achieved by reacting a 2-halo or 2-keto intermediate with ethylamine under controlled conditions.

Esterification : The final methyl ester is formed by esterification of the carboxylic acid intermediate with methanol, usually under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to promote ester bond formation.

Reaction Conditions : These steps require careful control of temperature (often mild heating between 40–80°C), solvent choice (commonly polar aprotic solvents like dimethylformamide or acetonitrile), and pH to optimize yield and purity. Catalysts or bases such as potassium carbonate may be used to facilitate substitution reactions.

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Alkylation | 4-halobutanoate + pyrazole, base, solvent | Attach pyrazole ring |

| 2 | Amination | 2-halo or 2-keto intermediate + ethylamine | Introduce ethylamino group |

| 3 | Esterification | Carboxylic acid + methanol, acid catalyst | Form methyl ester |

Industrial Production Considerations

In industrial settings, the synthesis is scaled up with optimizations for:

Continuous Flow Reactors : To improve reaction control, heat transfer, and reproducibility.

Automated Systems : For precise reagent dosing and reaction monitoring, enhancing yield and reducing impurities.

Catalyst Optimization : Use of heterogeneous catalysts to simplify purification and recycling.

Cost-Effectiveness : Minimizing expensive reagents and solvents, recycling solvents, and maximizing atom economy.

Chemical Reaction Analysis

This compound can undergo several chemical transformations relevant to its preparation and derivatization:

Oxidation : Using oxidizing agents such as potassium permanganate or chromium trioxide to modify functional groups, potentially converting the ethylamino or pyrazole substituents.

Reduction : Employing lithium aluminum hydride or sodium borohydride to reduce keto intermediates or modify ester groups during synthesis.

Substitution : Halogenation or nucleophilic substitution reactions to introduce or modify functional groups on the butanoate chain or pyrazole ring.

These reactions are carefully controlled to avoid overreaction or decomposition.

Comparative Summary of Preparation Methods

| Method Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Type | Multi-step organic synthesis | Multi-step with process optimization |

| Key Steps | Alkylation, amination, esterification | Same as lab but with continuous flow |

| Temperature Control | Batch reactors, moderate heating | Automated temperature and flow control |

| Catalysts | Acid catalysts, bases | Heterogeneous catalysts preferred |

| Solvent Use | Polar aprotic solvents (DMF, acetonitrile) | Solvent recycling and greener solvents |

| Yield and Purity Control | Manual monitoring | Real-time analytics and automation |

Research Findings and Notes

The pyrazole ring's incorporation is critical for biological activity and binding affinity in pharmaceutical applications, necessitating high regioselectivity during alkylation.

The ethylamino group introduction typically requires mild conditions to preserve the sensitive pyrazole moiety.

Esterification with methanol under acidic conditions is a well-established method, providing good yields of the methyl ester.

Literature and patent data indicate that while the compound is accessible via classical organic synthesis methods, detailed protocols are often proprietary or embedded within broader pyrazole derivative syntheses.

No significant alternative green chemistry routes or enzymatic methods have been reported specifically for this compound, highlighting an area for future research.

Summary Table of Preparation Steps and Conditions

| Preparation Step | Typical Reagents/Conditions | Notes |

|---|---|---|

| Pyrazole Alkylation | 4-halobutanoate, pyrazole, K2CO3, DMF | Nucleophilic substitution on halide |

| Ethylamino Group Introduction | Ethylamine, base, mild heating (40-60°C) | Amination at 2-position |

| Esterification | Methanol, H2SO4 or TsOH, reflux | Acid-catalyzed ester formation |

| Purification | Extraction, recrystallization, chromatography | Ensures high purity for research use |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-4-(1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-(ethylamino)-4-(1h-pyrazol-1-yl)butanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-4-(1h-pyrazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The ethylamino group and the pyrazole ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies on Methyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate are scarce in the provided evidence, its structural features can be contextualized against analogous compounds.

Table 1: Key Structural and Functional Comparisons

Key Observations :

Functional Group Diversity: The target compound’s pyrazole and ethylamino groups distinguish it from simpler esters like Methyl 5-chloro-2-methoxy-3-nitrobenzoate, which lacks nitrogen heterocycles. Pyrazole rings are known for their role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability . In contrast, the patent-listed compound (EP 4 374 877 A2) incorporates a spirocyclic carbamoyl system and trifluoromethyl groups, which enhance target binding and pharmacokinetic properties .

Commercial Availability: this compound’s discontinued status on CymitQuimica contrasts with structurally complex patent compounds, which are likely under active development for therapeutic use. This highlights a gap in accessible intermediates for niche research.

Synthetic Utility: The ethylamino and pyrazole groups in the target compound may facilitate derivatization into bioactive molecules, similar to how carbamoyl and spirocyclic moieties are leveraged in patent applications .

Research Findings and Limitations

- Gaps in Comparative Data: The absence of solubility, stability, or bioactivity data for this compound in the evidence limits a rigorous comparison. For example, pyrazole-containing esters like Celecoxib derivatives are well-studied for COX-2 inhibition, but such parallels are speculative here.

Biological Activity

Methyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H19N3O2 |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C11H19N3O2/c1-4-12-10(11(15)16-3)6-8-14-7-5-9(2)13-14/h5,7,10,12H,4,6,8H2,1-3H3 |

| InChI Key | BBIFRHVBOGVFSB-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(CCN1C=CC(=N1)C)C(=O)OC |

This compound is believed to interact with various biological targets such as enzymes and receptors. The presence of the pyrazole ring allows for significant interactions through hydrogen bonding and π-π interactions, influencing the compound's binding affinity and specificity to its targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of pyrazole have been studied for their effectiveness against various bacterial strains. The mechanism often involves the inhibition of key metabolic pathways in bacteria .

Anticancer Potential

There is growing interest in the anticancer properties of pyrazole derivatives. Studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specific pathways affected include those related to cell cycle regulation and apoptosis .

Case Studies and Research Findings

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicating effective inhibition of cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of related compounds against Staphylococcus aureus. The study found that modifications to the pyrazole ring could enhance antibacterial potency, suggesting a structure-activity relationship crucial for drug development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Methyl 2-(methylamino)-4-(3-methylpyrazol-1-yl)butanoate | Moderate antimicrobial | Methyl substitution enhances solubility |

| Ethyl 2-(ethylamino)-4-(3-methylpyrazol-1-yl)butanoate | Anticancer potential | Ethyl group increases lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.